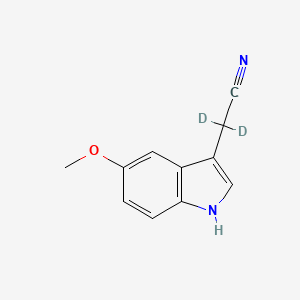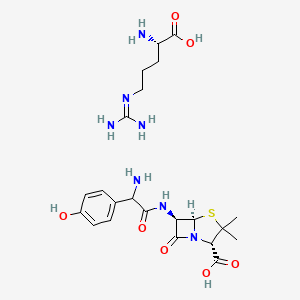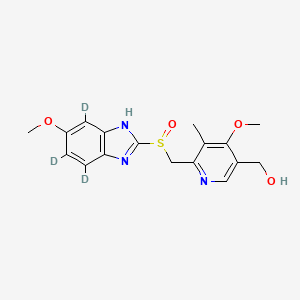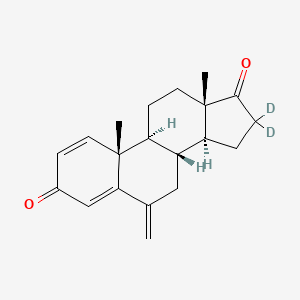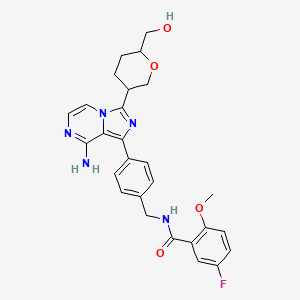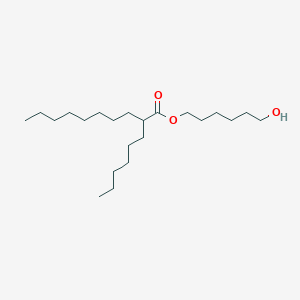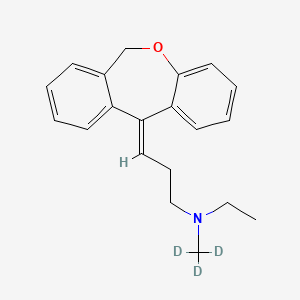
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the phenyl and phenylsulfanyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
準備方法
The synthesis of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thione with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
化学反応の分析
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-one: This compound has a similar structure but contains a carbonyl group instead of a thione group.
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-sulfide: This compound contains a sulfide group instead of a thione group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
特性
分子式 |
C16H15N3S2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3S2/c20-16-18-17-15(13-7-3-1-4-8-13)19(16)11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
InChIキー |
LKVNAOJAHUJADA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CCSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


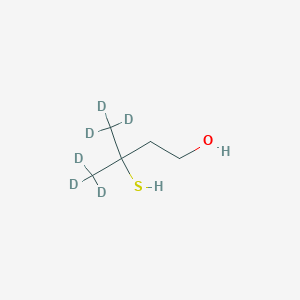
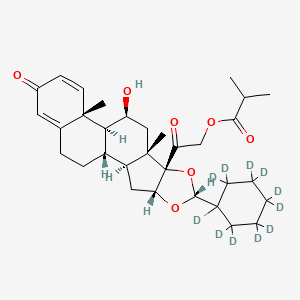
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
